N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-(1-methylpyrazol-3-yl)acetamide
Description
N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-(1-methylpyrazol-3-yl)acetamide is a complex organic compound that features a benzimidazole core linked to a pyrazole moiety through an acetamide bridge
Properties
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-(1-methylpyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-15-7-3-4-8-16(15)14-26-19-10-6-5-9-18(19)22-21(26)23-20(27)13-17-11-12-25(2)24-17/h3-12H,13-14H2,1-2H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMLBZSOEPDKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2NC(=O)CC4=NN(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-(1-methylpyrazol-3-yl)acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of 2-Methylphenylmethyl Group: This step involves the alkylation of the benzimidazole nitrogen with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Formation of Pyrazole Moiety: The pyrazole ring is synthesized separately, often starting from hydrazine and an appropriate diketone.
Coupling Reaction: The final step involves coupling the benzimidazole derivative with the pyrazole derivative through an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-(1-methylpyrazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require particular chemical functionalities.
Mechanism of Action
The mechanism of action of N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-(1-methylpyrazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Pyrazole Derivatives: Compounds such as celecoxib, a COX-2 inhibitor used as an anti-inflammatory drug.
Uniqueness
N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-(1-methylpyrazol-3-yl)acetamide is unique due to its combined benzimidazole and pyrazole structure, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties. This dual functionality enhances its potential as a versatile therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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